molecular formula C9H8ClN3S B432884 5-(3-chlorophenyl)-4-methyl-4H-1,2,4-triazole-3-thiol CAS No. 345972-04-5

5-(3-chlorophenyl)-4-methyl-4H-1,2,4-triazole-3-thiol

Cat. No. B432884
CAS RN: 345972-04-5
M. Wt: 225.7g/mol
InChI Key: NDRGOILDSGYHFZ-UHFFFAOYSA-N
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Description

5-(3-Chlorophenyl)-4-methyl-4H-1,2,4-triazole-3-thiol, also known as CMCT, is an organosulfur compound that has been studied for its potential applications in various scientific fields. It has been studied for its potential use as an antioxidant, anti-inflammatory, and anti-cancer agent. CMCT is a highly reactive molecule that can interact with various molecules in the environment, making it a potentially useful tool for scientists in the lab.

Scientific Research Applications

Antioxidant and Biochemical Impact

Compounds with an open thiogroup, such as 5-(3-chlorophenyl)-4-methyl-4H-1,2,4-triazole-3-thiol, exhibit significant indicators of antioxidant and antiradical activity. They positively impact the overall condition and biochemical processes in patients exposed to high radiation doses. These compounds are compared to biogenic amino acids like cysteine, which also possesses a free SH-group, showing their potential for medical and biochemical applications. This highlights the importance of further exploring the chemical transformations involving this class of compounds, which could lead to new therapeutic possibilities (Kaplaushenko, 2019).

Biological Activities and Synthesis

The chemistry of 1,2,4-triazoles, including derivatives such as this compound, is crucial for synthesizing biologically active substances. These compounds demonstrate a broad spectrum of biological activities, including antimicrobial, antifungal, antioxidant, anti-inflammatory, and antiviral properties. The review by Ohloblina (2022) underscores the promising direction of scientific research in modern organic synthesis, highlighting the possibility of various chemical modeling of 1,2,4-triazoles and the peculiarities of using their derivatives. This opens new avenues for the development of potential therapeutic agents based on the structural versatility of 1,2,4-triazole derivatives (Ohloblina, 2022).

Patent Insights and Pharmaceutical Interest

The triazole class, including 1H-1,2,3-, 2H-1,2,3-, 1H-1,2,4-, and 4H-1,2,4-triazole derivatives, has been a focal point in pharmaceutical research due to their diverse biological activities. Ferreira et al. (2013) reviewed patents from 2008 to 2011, emphasizing the development of new drugs with anti-inflammatory, antimicrobial, antitumoral, and antiviral properties. This review highlights the ongoing interest in triazole derivatives as a foundation for new therapeutic agents, signifying the potential of compounds like this compound in contributing to novel drug discoveries (Ferreira et al., 2013).

Applications in Medicine and Pharmacy

1,2,4-Triazole derivatives, including this compound, play a crucial role in medicine and pharmacy due to their high efficiency. These derivatives have applications beyond the pharmaceutical field, including engineering, metallurgy, and agriculture, showcasing their versatility. The review by Parchenko (2019) stresses the importance of synthesizing and studying the physico-chemical properties of 3-thio- and 3-thio-4-amino derivatives of 1,2,4-triazole, indicating the broad potential applications of these compounds (Parchenko, 2019).

Mechanism of Action

Target of Action

Similar compounds such as indole derivatives have been found to bind with high affinity to multiple receptors , suggesting that this compound may also interact with various biological targets.

Mode of Action

A related compound, tp-315, has been found to exert its anticonvulsant activity at least partially through its influence on voltage-gated sodium channels (vgscs) . This suggests that 5-(3-chlorophenyl)-4-methyl-4H-1,2,4-triazole-3-thiol may also interact with VGSCs or similar targets.

Biochemical Pathways

Related compounds have been found to affect various biological activities, including antiviral, anti-inflammatory, anticancer, anti-hiv, antioxidant, antimicrobial, antitubercular, antidiabetic, antimalarial, and anticholinesterase activities . This suggests that this compound may also affect a wide range of biochemical pathways.

Result of Action

A related compound, tp-315, has been found to effectively protect mice from maximal electroshock-induced seizures . This suggests that this compound may also have anticonvulsant effects.

properties

IUPAC Name

3-(3-chlorophenyl)-4-methyl-1H-1,2,4-triazole-5-thione
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C9H8ClN3S/c1-13-8(11-12-9(13)14)6-3-2-4-7(10)5-6/h2-5H,1H3,(H,12,14)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

NDRGOILDSGYHFZ-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CN1C(=NNC1=S)C2=CC(=CC=C2)Cl
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C9H8ClN3S
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID50974883
Record name 5-(3-Chlorophenyl)-4-methyl-4H-1,2,4-triazole-3-thiol
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID50974883
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

225.70 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS RN

5948-97-0
Record name 5-(3-Chlorophenyl)-4-methyl-4H-1,2,4-triazole-3-thiol
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID50974883
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

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